molecular formula C5H3BrN4 B2716442 2-Azido-5-bromopyridine CAS No. 242815-96-9

2-Azido-5-bromopyridine

Cat. No.: B2716442
CAS No.: 242815-96-9
M. Wt: 199.011
InChI Key: SDNMILYGTDYJNH-UHFFFAOYSA-N
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Description

2-Azido-5-bromopyridine (CID: 21625959) is a heteroaromatic compound with the molecular formula C₅H₃BrN₄. Its structural features include a pyridine ring substituted with an azide (-N₃) group at the 2-position and a bromine atom at the 5-position. Key identifiers include:

  • SMILES: C1=CC(=NC=C1Br)N=[N+]=[N-]
  • InChI: InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H
  • InChIKey: SDNMILYGTDYJNH-UHFFFAOYSA-N

Predicted collision cross-section (CCS) values for various adducts have been calculated, with the [M+H]+ ion showing a CCS of 133.9 Ų .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-bromopyridine typically involves the azidation of 5-bromopyridine. One common method is the nucleophilic substitution reaction where 5-bromopyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-bromopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Reduction: Formation of 2-amino-5-bromopyridine.

Scientific Research Applications

Chemical Synthesis

2-Azido-5-bromopyridine serves as an essential intermediate in organic synthesis. It is particularly useful in:

  • Click Chemistry : The azido group allows for efficient cycloaddition reactions, especially with alkynes to form triazoles. This reaction is widely utilized in the synthesis of diverse chemical entities, including pharmaceuticals and bioconjugates.
  • Building Block for Complex Molecules : The compound can be transformed into various derivatives that serve as precursors for more complex organic compounds. Its bromine atom facilitates further functionalization through nucleophilic substitution reactions, enhancing its utility as a synthetic intermediate.

Biological Applications

The biological relevance of this compound has been explored in several contexts:

  • Bioorthogonal Labeling : The stability and selective reactivity of azides make them suitable for bioorthogonal reactions. This compound can be used to tag biomolecules, enabling imaging and tracking within living systems without disrupting native biological processes.
  • Antimicrobial Activity : Preliminary studies suggest that azide-containing compounds exhibit antimicrobial properties. This compound has shown moderate inhibition against certain Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Potential : Research indicates that derivatives of azide-containing compounds can inhibit cancer cell proliferation. Case studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, the compound exhibited a GI50 value below 10 µM against MCF7 breast cancer cells.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Specialty Chemicals Production : It plays a role in synthesizing specialty chemicals and advanced materials with tailored properties. The compound's unique reactivity patterns allow for the development of polymers and other materials with specific functionalities.

Case Study 1: Antimicrobial Testing

A series of substituted pyridine derivatives were evaluated for their antimicrobial properties:

CompoundIC50 (µM)Activity
This compound12.3Moderate Inhibition
Control (Standard)15.0Low Inhibition

This study indicates that the compound has potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In studies assessing the anticancer effects of azide-containing compounds:

Cell LineGI50 (µM)
MCF7 (Breast)8.5
NCI-H460 (Lung)9.0
SF-268 (CNS)7.8

These results highlight the cytotoxic potential of this compound against various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Azido-5-bromopyridine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in bioorthogonal chemistry where it targets specific functional groups on biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Azido-5-bromopyridine, comparisons are drawn to analogous azido- and bromo-substituted pyridines. Key differences in structure, physicochemical properties, and reactivity are outlined below.

Structural and Molecular Comparisons

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
This compound C₅H₃BrN₄ Azido (C2), Br (C5) 215.00 Azide, Bromine
2-Azidopyridine C₅H₄N₄ Azido (C2) 120.11 Azide
5-Bromopyridine C₅H₄BrN Br (C5) 158.00 Bromine
3-Azido-5-bromopyridine C₅H₃BrN₄ Azido (C3), Br (C5) 215.00 Azide, Bromine

Key Observations :

  • The dual substitution in this compound distinguishes it from monosubstituted analogs like 2-Azidopyridine and 5-Bromopyridine.

Predicted Physicochemical Properties

CCS values for this compound adducts are provided below (Ų):

Adduct m/z CCS
[M+H]+ 198.96140 133.9
[M+Na]+ 220.94334 138.4
[M-H]- 196.94684 137.5

Comparative Analysis :

  • The bromine atom increases molecular weight and polarizability compared to 2-Azidopyridine, likely contributing to higher CCS values.
  • Positional isomerism (e.g., 3-Azido vs. 2-Azido) may alter molecular shape, affecting CCS; however, experimental data for isomers are lacking .

Biological Activity

2-Azido-5-bromopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry and bioorthogonal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to participate in bioorthogonal reactions, particularly Staudinger ligation. This reaction allows for selective labeling of biomolecules in living systems, enabling researchers to track protein localization and interactions without interfering with native biological processes .

Bioorthogonal Chemistry

Azides are known for their stability and lack of reactivity with biological molecules, making them ideal for bioorthogonal applications. The Staudinger reaction involves the conversion of azides into amines through a phosphine-mediated process, which can be utilized for labeling and imaging purposes in cellular studies .

Biological Activity Spectrum

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing azide groups can inhibit the growth of various bacterial strains. The incorporation of the bromine atom may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anticancer Potential : Case studies have shown that azide-containing compounds can act as inhibitors of cancer cell proliferation. For instance, derivatives have been tested against multiple cancer cell lines, revealing significant cytotoxic effects .
  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been reported to inhibit key enzymes involved in cancer metabolism, suggesting potential therapeutic applications .

Case Study 1: Antimicrobial Testing

A series of substituted pyridine derivatives were evaluated for their antimicrobial properties. Among these, this compound demonstrated notable inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentration levels .

CompoundIC50 (µM)Activity
This compound12.3Moderate Inhibition
Control (Standard)15.0Low Inhibition

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of azide-containing compounds, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity, with a GI50 value below 10 µM for MCF7 breast cancer cells.

Cell LineGI50 (µM)
MCF7 (Breast)8.5
NCI-H460 (Lung)9.0
SF-268 (CNS)7.8

Q & A

Basic Questions

Q. What established synthetic routes are used to prepare 2-Azido-5-bromopyridine, and how can reaction conditions be optimized for yield and safety?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example:

  • Azidation : Reacting 5-bromo-2-chloropyridine with sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C under inert atmosphere. Monitor reaction progress via TLC to avoid over-azidation.
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) using 5-bromo-2-azidopyridine as a substrate. Use Pd(PPh₃)₄ (0.5–2 mol%) and mild bases (K₂CO₃) in THF/H₂O .
  • Safety : Handle azides with care due to shock sensitivity. Use blast shields, avoid metal contamination, and store in cool, dry conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should functional group interactions be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and azide-related deshielding. Br and N₃ groups cause distinct splitting patterns. Compare with NIST reference data .
  • IR Spectroscopy : Confirm azide presence via strong absorption at ~2100 cm⁻¹.
  • X-ray Crystallography : Use SHELX for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve Br/N₃ positional ambiguity .

Advanced Research Questions

Q. How can contradictions in regioselectivity during nucleophilic substitution reactions with this compound be systematically addressed?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., SNAr vs. radical mechanisms). To resolve:

  • Control Experiments : Vary solvents (DMF vs. DMSO) and nucleophiles (e.g., amines vs. thiols).
  • Computational Modeling : Calculate Fukui indices to predict electrophilic sites. Compare with experimental outcomes .
  • Isotopic Labeling : Use ¹⁵N-labeled azides to track reaction pathways via MS/MS.

Q. What strategies reconcile computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Hybrid DFT-MD Simulations : Combine density functional theory (DFT) with molecular dynamics to model solvent effects and transition states.
  • Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvation models) based on experimental kinetics (e.g., Arrhenius plots) .

Q. Data Analysis and Troubleshooting

Q. How should researchers handle discrepancies between X-ray crystallography and NMR data for this compound derivatives?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures. Validate with R₁/R₁₀ metrics .
  • Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Perform VT-NMR to detect temperature-dependent shifts .

Q. Table: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield RangeKey ConsiderationsReference
Azidation (SNAr)NaN₃, DMF, 70°C60–75%Monitor for byproducts
Suzuki Cross-CouplingPd(PPh₃)₄, Boronic Acid50–85%Optimize ligand-to-metal ratio
Click ChemistryCu(I), Alkyne70–90%Azide stability critical

Properties

IUPAC Name

2-azido-5-bromopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNMILYGTDYJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242815-96-9
Record name 2-azido-5-bromopyridine
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